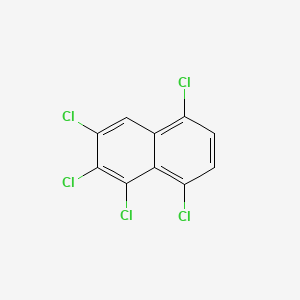

1,2,3,5,8-Pentachloronaphthalene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,5,8-pentachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-5-1-2-6(12)8-4(5)3-7(13)9(14)10(8)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYRFNJXZVEGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164507 | |

| Record name | 1,2,3,5,8-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150224-24-1 | |

| Record name | Naphthalene, 1,2,3,5,8-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,5,8-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Occurrence and Spatial Distribution of 1,2,3,5,8 Pentachloronaphthalene

Detection and Quantification in Atmospheric Compartments

Due to their semi-volatility, PCNs, including 1,2,3,5,8-pentachloronaphthalene, are subject to atmospheric transport, allowing for their distribution to regions far from their original sources. pops.int The calculated atmospheric half-lives for penta-CNs are estimated to be around 35.3 years, indicating a high potential for long-range environmental transport. pops.int

Gaseous and Particulate Phase Distribution of PCNs

In the atmosphere, semi-volatile organic compounds like PCNs exist in both the gaseous phase and adsorbed to atmospheric particles. pops.int The partitioning between these two phases is a critical factor influencing their atmospheric lifetime and transport distance. A significant portion of PCNs in a marine environment has been observed to be associated with particles, particularly soot and organic matter. pops.int This association with particles can alter their bioavailability and deposition characteristics. pops.int The distribution between the gaseous and particulate phases is influenced by factors such as temperature, the specific properties of the PCN congener, and the nature and concentration of atmospheric particles.

Regional and Remote Atmospheric Concentrations of PCNs (e.g., Arctic)

Presence and Levels in Aquatic Ecosystems

This compound, along with other PCN congeners, has been detected in various aquatic environments, from freshwater systems to marine ecosystems. Their persistence and lipophilic nature contribute to their accumulation in aquatic organisms and sediments.

Freshwater Systems (e.g., rivers, lakes, aquifer samples)

Studies have documented the presence of PCNs in freshwater bodies. For instance, concentrations of tetra- to hepta-CNs in fish from Swedish lakes and rivers have been reported to be as high as 360 ng/g lipid weight. pops.int In a freshwater lake on Bear Island in the Arctic, a food chain study involving zooplankton and char showed significant bioaccumulation of PCNs. pops.int The biomagnification factor for a pentachloronaphthalene congener (penta-CN52) between large and small char was found to be 6.4. pops.int Sediment cores from a Swiss alpine lake showed a peak in CN concentrations around the mid-1950s. pops.int

Marine Environments (e.g., sediments in bays)

PCNs are also prevalent in marine ecosystems. In the Baltic Sea, whole fish have been found to contain PCN levels ranging from 9 to 290 ng/g lipid weight. pops.int A Swedish screening study observed a gradient in PCN concentrations in sediments collected at increasing distances from Stockholm, although the levels were within the range of background offshore sediments. This suggests a minor to moderate urban impact on PCN levels in that area. In a benthic food chain in the Baltic Sea, PCNs have been shown to biomagnify. Fish and fishery products from the North-East Atlantic Ocean have been found to have the maximum concentrations of PCNs in some studies. acs.orgacs.org

Soil and Sediment Contamination Profiles

Data Tables

Table 1: Atmospheric Concentrations of Polychlorinated Naphthalenes (PCNs) in the Arctic

| Region | Concentration Range (pg/m³) | Typical Concentration (pg/m³) | Reference |

|---|---|---|---|

| Arctic (General) | 0.66 - 40 | 1 - 8 | pops.intmhlw.go.jp |

| Global Atmosphere | Tenths of pg/m³ | 1.6 | pops.intmhlw.go.jpacs.org |

Table 2: Concentrations of Polychlorinated Naphthalenes (PCNs) in Aquatic Biota

| Location/Environment | Organism | Concentration (ng/g lipid weight) | Homologue Group | Reference |

|---|---|---|---|---|

| Swedish Lakes and Rivers | Fish (flesh and liver) | Up to 360 | Tetra- to Hepta-CNs | pops.int |

| Baltic Sea (Gulf of Gdansk) | Whole Fish | 9 - 290 | Not specified | pops.int |

Sources, Emissions, and Formation Pathways of 1,2,3,5,8 Pentachloronaphthalene

Anthropogenic Emission Sources

Anthropogenic, or human-related, activities are the principal sources of 1,2,3,5,8-pentachloronaphthalene emissions. These sources can be broadly categorized into industrial processes, thermal processes, and the release from historical products.

Historically, pentachloronaphthalenes were components of commercial mixtures used in a variety of industrial applications. These uses included cable insulation, wood preservation, engine oil additives, and electroplating masking compounds. who.intnih.gov Although many of these direct uses have been discontinued, the potential for release from these legacy applications remains.

The chlor-alkali process, an industrial method for producing chlorine and sodium hydroxide, has been identified as a source of chlorinated naphthalenes. who.int It is suggested that the process itself can lead to the formation of various polychlorinated naphthalene (B1677914) (PCN) congeners, including pentachloronaphthalenes. who.int

The following table provides a summary of industrial processes and their association with pentachloronaphthalene emissions.

| Industrial Process | Association with this compound |

| Chlor-Alkali Industry | Identified as a source of PCNs, with a characteristic profile of congeners suggesting their formation during the process. who.int |

| Metal Processing | Used in electroplating masking compounds, indicating a potential for release from these activities. who.intmdpi.com |

| Chemical Manufacturing | Formerly used as a feedstock for dye production. who.int |

This table summarizes the primary industrial processes linked to the emission of this compound.

Thermal processes, particularly those involving combustion, are significant sources of polychlorinated naphthalenes. Waste incineration is a major contributor to the release of these compounds into the environment. who.int Incomplete combustion of organic matter in the presence of chlorine can lead to the formation of a wide range of chlorinated aromatic compounds, including this compound.

Key thermal processes contributing to emissions include:

Waste Incineration: Municipal and industrial waste incinerators are recognized as primary sources of PCN emissions. who.int

Combustion of Fossil Fuels: The burning of coal, oil, and gasoline can release naphthalenes and their chlorinated derivatives. mdpi.com

Biomass Burning: Forest fires and the burning of wood and other organic materials can also contribute to the atmospheric burden of these compounds. mdpi.com

Commercial mixtures of polychlorinated naphthalenes, such as the Halowax series, were widely used in the past. nih.govhealthcouncil.nl These products, which often contained a mixture of different PCN congeners including pentachloronaphthalenes, are a significant legacy source. who.intnih.govhealthcouncil.nl Some Halowax mixtures contained substantial percentages of pentachloronaphthalene. who.int

The disposal of products containing these mixtures in landfills is a major pathway for their release into the environment. who.int Over time, these compounds can leach from the disposed materials and contaminate soil and groundwater. The aging and breakdown of products that incorporated PCNs, such as old electrical wiring and capacitors, also contribute to their slow and continuous release. nih.gov

The following table details legacy products and their connection to this compound release.

| Legacy Product/Source | Description of Release |

| Halowax Mixtures | Technical-grade chlorinated naphthalene mixtures containing various isomers of pentachloronaphthalene, along with other chlorinated naphthalenes. nih.govhealthcouncil.nl Release occurs from historical use and disposal. who.int |

| Landfills | A primary repository for waste containing PCNs, leading to potential long-term environmental contamination. who.int |

| Electrical Equipment | Used in capacitors and for wire insulation, with potential for release as this equipment ages and is disposed of. nih.gov |

| Wood Preservatives | PCNs were used for wood preservation, and their legacy use can be a source of environmental contamination. nih.gov |

This table outlines key legacy sources that contribute to the environmental presence of this compound.

Unintentional Formation Mechanisms

Beyond direct industrial production and use, this compound can also be formed unintentionally through specific chemical processes.

De novo synthesis is a significant pathway for the formation of polychlorinated naphthalenes during combustion. This process involves the formation of these complex molecules from simpler carbon precursors in the presence of a chlorine source. It is believed to occur at high temperatures, such as those found in incinerators, and is a key mechanism for the unintentional production of a wide range of chlorinated aromatic compounds.

The chlor-alkali process, which involves the electrolysis of sodium chloride brine, can unintentionally produce polychlorinated naphthalenes. who.intwikipedia.org The specific conditions within the electrolytic cells, including the presence of chlorine and organic impurities, can lead to the chlorination of naphthalene or related compounds, resulting in the formation of various PCN congeners, including this compound. who.int

Source Apportionment Methodologies for this compound

Source apportionment methodologies are critical tools for identifying and quantifying the contributions of various sources of this compound to environmental contamination. These methods rely on the analysis of specific chemical signatures, or "fingerprints," associated with different emission sources. By examining the detailed composition of polychlorinated naphthalene (PCN) mixtures in environmental samples, researchers can trace them back to their origins, such as historical technical formulations or ongoing thermal processes.

Congener Profile Analysis and Diagnostic Ratios

Congener profile analysis is a fundamental technique in source apportionment. It involves determining the relative concentrations of different PCN congeners, including the various isomers of pentachloronaphthalene, in an environmental sample. This profile is then compared to the known congener profiles of potential sources.

Historically, commercial PCN mixtures, such as the Halowax series, were major sources of environmental contamination. researchgate.netresearchgate.net These technical formulations have characteristic congener profiles. For instance, Halowax 1013 and 1014 are known to contain significant amounts of pentachloronaphthalenes. nih.govcdc.gov However, the exact isomer distribution, including that of this compound, can be complex and may vary between batches. researchgate.net A significant challenge in this analysis is the co-elution of different isomers during chromatographic separation, where this compound may co-elute with other pentachloronaphthalene isomers, requiring sophisticated analytical techniques for accurate quantification. researchgate.net

Unintentionally produced PCNs from thermal processes, such as waste incineration, also have distinct congener profiles that differ from technical mixtures. nih.govepa.gov These sources may contribute to the presence of this compound in the environment. For example, the combustion of municipal and industrial waste can lead to the formation and release of a range of PCB congeners, and by extension, PCNs. nih.govepa.gov

Diagnostic ratios are a simplified application of congener profile analysis. They use the ratio of concentrations of two or more specific congeners to differentiate between sources. This method assumes that the chosen congeners have similar physicochemical properties, leading to similar transport and degradation behavior in the environment. While widely used for compounds like polycyclic aromatic hydrocarbons (PAHs) and polychlorinated biphenyls (PCBs), the development of specific diagnostic ratios for PCNs is less established. researchgate.net One study has proposed using the ratio of certain hexachloronaphthalene congeners (CNs 66/67 to 71/72) to distinguish between thermal emissions and technical mixtures. researchgate.net However, specific diagnostic ratios involving this compound are not yet well-documented in scientific literature. The principle remains a valuable approach for future research in tracking the sources of this specific congener.

Pentachloronaphthalene Content in Historical Technical Mixtures

The following table summarizes the approximate composition of pentachloronaphthalenes in various Halowax formulations, which are significant historical sources of PCN contamination.

| Halowax Series | Average Chlorine Number | Pentachloronaphthalene Content (%) | Primary Congeners |

|---|---|---|---|

| Halowax 1013 | 4.3 | ~40 | Tetrachloronaphthalenes and Pentachloronaphthalenes |

| Halowax 1014 | 5.0 | ~95 | Mainly Pentachloronaphthalenes with some Hexachloronaphthalenes |

Data derived from various sources describing the composition of Halowax technical mixtures. The exact percentage of this compound within the pentachloronaphthalene fraction is not always specified and can vary.

Multivariate Statistical Approaches (e.g., Principal Component Analysis, Cluster Analysis)

Multivariate statistical approaches are powerful tools for analyzing complex datasets of PCN congener concentrations from multiple samples. These methods can reveal underlying patterns and relationships that are not apparent from simple ratio analysis, making them highly effective for source apportionment.

Principal Component Analysis (PCA) is a widely used technique that reduces the dimensionality of a dataset while retaining most of the variability. researchgate.netnih.govnih.gov In the context of PCN source apportionment, PCA can be used to group samples with similar congener profiles and to identify the congeners that are most influential in differentiating between these groups. nih.govresearchgate.net The results of a PCA are often visualized in a "scores plot," where samples with similar sources cluster together, and a "loadings plot," which shows the contribution of each congener to the principal components. researchgate.net For example, a principal component might be heavily loaded with congeners that are characteristic of a specific industrial process or a combustion source. researchgate.net

Cluster Analysis is another multivariate technique that groups objects based on their similarity. nih.govnih.gov In the case of PCN analysis, samples (e.g., from different locations) are clustered based on their congener profiles. Samples within the same cluster are inferred to have a common source or a similar mix of sources. This method has been successfully applied to identify sources of PCBs in sediments and can be similarly applied to PCN data. researchgate.net For instance, a cluster analysis of soil samples from an e-waste recycling area might reveal a distinct cluster of samples with high concentrations of congeners found in specific Halowax mixtures, indicating these formulations as a likely source.

These statistical methods provide a robust framework for interpreting complex congener data and can be particularly useful in areas with multiple potential sources of this compound. By combining congener profile analysis with these advanced statistical techniques, a more definitive and quantitative apportionment of sources can be achieved. nih.govresearchgate.net

Application of Multivariate Statistical Methods in PCN Source Apportionment Studies

This table provides examples of how multivariate statistical methods have been applied in studies of PCNs and related compounds to identify sources.

| Study Focus | Methodology | Key Findings | Reference |

|---|---|---|---|

| PCBs in Newark Bay Sediment | Principal Component Analysis (PCA) and Positive Matrix Factorization (PMF) | Identified five source factors and explained the congener profiles as a mix of these factors. The combined analysis pointed to direct discharges as the dominant sources. | nih.govresearchgate.net |

| Dioxins in the Environment | Principal Component Analysis (PCA) | PCA of congener data helped to identify combustion sources and other specific industrial sources based on factor loadings. | researchgate.net |

| PCBs in Incinerator Flue Gas | Principal Component Analysis (PCA) | Classified incinerators into three groups based on their PCB congener emission patterns. | researchgate.net |

| Air Pollutants in Human Samples | K-means Clustering | Classified individuals into low, medium, and high chemical exposure groups based on urinary metabolite concentrations. | nih.govnih.gov |

Environmental Fate and Transport Mechanisms of 1,2,3,5,8 Pentachloronaphthalene

Atmospheric Transport Dynamics

The atmospheric behavior of 1,2,3,5,8-pentachloronaphthalene is characterized by its potential for long-distance travel and its eventual removal from the atmosphere through deposition processes.

Long-Range Atmospheric Transport (LRAT) Potential of PCNs

Polychlorinated naphthalenes, including pentachloronaphthalenes, are recognized as persistent organic pollutants (POPs) with a significant potential for long-range atmospheric transport (LRAT). Their semi-volatile nature allows them to be transported over vast distances from their original sources. Evidence for the LRAT of PCNs is found in their detection in remote environments such as the Arctic, far from any known industrial or agricultural sources.

Monitoring studies have consistently detected various PCN congeners, including tetra- and pentachloronaphthalenes, in the air of remote and semi-rural locations. who.int For instance, chlorinated naphthalene (B1677914) concentrations have been measured at levels up to 150 pg/m³ at semi-rural sites and between 1 and 40 pg/m³ at remote sites. who.int The predominant congeners often found in outdoor air are the tri- and tetrachloronaphthalenes, but the more persistent higher chlorinated congeners like pentachloronaphthalenes are also significant components of the transported mixture. who.int The persistence of these compounds against degradation in the atmosphere contributes to their ability to travel long distances.

Atmospheric Deposition Processes

The removal of this compound from the atmosphere occurs through wet and dry deposition. Wet deposition involves the scavenging of the compound by precipitation (rain, snow, fog), while dry deposition involves the gravitational settling of particle-bound chemicals and the direct transfer of gaseous compounds to surfaces.

Given its low vapor pressure and hydrophobicity (high log Kow), this compound is expected to exist in the atmosphere primarily adsorbed to airborne particulate matter. This association with particles makes dry and wet particulate deposition significant removal pathways. As all chlorinated naphthalenes absorb light at environmentally relevant wavelengths, they may undergo direct photolysis reactions in the air, which is another degradation pathway. who.int

Partitioning Behavior in Environmental Compartments

The distribution of this compound in the environment is largely controlled by how it partitions between air, water, soil, and sediment. This behavior is primarily dictated by its high hydrophobicity and low water solubility.

Air-Water Exchange

The exchange of this compound between the atmosphere and water bodies is governed by its Henry's Law constant (HLC). The HLC is a measure of the tendency of a chemical to partition between the air and water at equilibrium. A measured Henry's Law solubility constant (H s cp) for this compound at 298.15 K is 0.49 Pa m³/mol. henrys-law.org This value indicates a tendency for the compound to volatilize from water surfaces to the atmosphere. charite.de However, the direction of the net flux will depend on the relative concentrations in the air and water at a specific location. In areas with atmospheric deposition, the flux may be from air to water.

Sediment-Water Partitioning

Due to its low water solubility and high octanol-water partition coefficient (log Kow), this compound has a strong tendency to adsorb to organic matter in sediments. wikipedia.org The partitioning between water and sediment is described by the sediment-water partition coefficient (Kd), which is often normalized to the fraction of organic carbon (foc) in the sediment to yield the organic carbon-water (B12546825) partition coefficient (Koc).

Chemicals with high log Kow values, such as pentachloronaphthalene (log Kow > 5), tend to have high Koc values, indicating strong binding to sediment. wikipedia.orgepa.gov For example, the mean Koc value for the related compound naphthalene in sediment samples from ponds and a river was found to be 1,300, with log Koc values in other sediments ranging from 2.45 to 5.59. charite.de For the more highly chlorinated pentachloronaphthalene, the Koc is expected to be significantly higher. This strong sorption to sediment means that aquatic sediments can act as a major sink and long-term reservoir for this compound in the environment.

Soil-Water Partitioning

Similar to its behavior in sediments, this compound exhibits strong partitioning to the organic fraction of soils. The soil-water partition coefficient (Koc) is a key parameter for predicting its mobility and fate in terrestrial environments. epa.gov The high hydrophobicity of this compound results in a high Koc value, leading to low mobility in soil. charite.de

The sorption to soil is a critical process that limits the compound's leaching into groundwater. The USEPA's soil-water partition equation, which is used to calculate soil screening levels, relies on the equilibrium partitioning between the sorbed, aqueous, and vapor phases in soil. nj.gov For organic compounds like pentachloronaphthalene, the Koc is the primary determinant of this partitioning. epa.govnj.gov The strong binding to soil particles reduces its bioavailability but also contributes to its long-term persistence in the terrestrial environment.

Biota-Media Partitioning (e.g., lichen-air)

Higher chlorinated naphthalenes, including pentachloronaphthalenes, are known to be less volatile and more lipophilic, properties that facilitate their accumulation in the fatty tissues of organisms. inchem.org Studies on various PCN congeners have shown that they are widespread environmental pollutants that accumulate in biota. nih.gov The octanol-air partitioning coefficient (KOA), a key parameter in describing the partitioning of a chemical between the atmosphere and organic phases like plant cuticles, has been a focus of predictive models for various classes of persistent organic pollutants, including PCNs. nih.gov For pentachloronaphthalene, a high estimated bioconcentration factor (BCF) of 69,400 suggests a very high potential for accumulation in aquatic organisms from the surrounding water. nih.gov This tendency to partition from a dissolved phase into biological tissues underscores its persistence and potential for biomagnification in food webs.

Factors influencing the partitioning of similar compounds, like polychlorinated biphenyls (PCBs), between soil and air include temperature, the organic carbon content of the soil, and humidity. researchgate.net It is expected that these factors would similarly influence the partitioning of this compound between surfaces like lichen and the air.

Degradation and Transformation Pathways

The persistence of this compound in the environment is largely due to its resistance to degradation. However, certain transformation pathways do exist, primarily through atmospheric and biological processes, albeit at slow rates.

In the atmosphere, the primary degradation mechanism for vapor-phase this compound is its reaction with photochemically-produced hydroxyl (OH) radicals. nih.gov This oxidation process involves the abstraction of a hydrogen atom from the naphthalene ring or the addition of the hydroxyl radical to the aromatic system, initiating a series of reactions that can lead to the breakdown of the compound. The rate of this reaction is a key determinant of its atmospheric lifetime. For pentachloronaphthalene, the estimated half-life for this atmospheric reaction is approximately 39 days. nih.gov This relatively long half-life allows for its transport over significant distances from its original source. It is important to note that a portion of pentachloronaphthalene in the atmosphere may be adsorbed to particulate matter, which would shield it from direct gas-phase oxidation and lead to its removal from the atmosphere via wet and dry deposition instead. nih.gov

The persistence of this compound is significant, particularly in soil, sediment, and water, due to its low biodegradability and strong adsorption to organic matter.

In Water: While monochloronaphthalenes can be readily biodegraded, higher chlorinated congeners like pentachloronaphthalene are more resistant. inchem.org No specific biodegradation data for pentachloronaphthalene in water were found, but it is expected to be a slow process. nih.gov Volatilization from water surfaces is considered an important fate process, although this is attenuated by adsorption to suspended solids and sediment. nih.gov Halogenated aromatic compounds are generally resistant to hydrolysis in water. nih.gov

In Soil and Sediment: Once in soil or sediment, this compound is expected to be immobile due to its high estimated organic carbon-water partition coefficient (Koc) of 22,400. nih.gov This strong binding to soil and sediment particles reduces its bioavailability for microbial degradation and limits its leaching into groundwater. While specific biodegradation half-life data in soil for this isomer are unavailable, it is reported that higher polychlorinated naphthalenes biodegrade slowly. nih.gov For comparison, the structurally related compound pentachlorobenzene (B41901) has estimated biodegradation half-lives in soil ranging from 194 to 1,250 days and in sediment from 388 to 1,250 days. canada.ca

The following table summarizes the estimated environmental half-lives for pentachloronaphthalene in various media.

| Environmental Compartment | Process | Estimated Half-Life | Reference |

| Atmosphere | Reaction with OH radicals | ~39 days | nih.gov |

| Model River | Volatilization (adsorption neglected) | 8 hours | nih.gov |

| Model Lake | Volatilization (adsorption neglected) | 10 days | nih.gov |

| Model Pond | Volatilization (adsorption considered) | 21 months | nih.gov |

Advanced Analytical Methodologies for 1,2,3,5,8 Pentachloronaphthalene Research

Sample Collection and Preparation for Diverse Environmental Matrices

The initial and most critical step in the analysis of 1,2,3,5,8-pentachloronaphthalene is the collection of a representative sample, followed by meticulous preparation to isolate the analyte from complex matrices. The specific procedures vary depending on the environmental medium being studied.

Air Sample Collection

The collection of airborne this compound requires specialized techniques to capture both particulate-bound and gas-phase fractions of this semi-volatile organic compound.

High-Volume Air Sampling: This is a common method for collecting air samples. A high-volume sampler draws a large and known volume of air through a filter, typically a glass fiber filter (GFF), to trap particulate matter. nih.gov Following the filter, a sorbent material such as polyurethane foam (PUF) plugs or a resin like XAD-2 is used to capture the gaseous fraction of the compound. nih.gov The sampling train, consisting of the filter and sorbent, is housed in a protective module. nih.gov Air is typically drawn through the module at a high flow rate, for instance, around 60 liters per minute, over a 24-hour period to obtain a sufficient sample volume. nih.gov

Passive Air Sampling (PAS): PAS offers a cost-effective alternative for long-term monitoring without the need for a power source. These samplers are capable of long-term monitoring but require specific uptake or partitioning coefficients for quantitative measurements.

Sample Handling: After collection, the sampling media (filters and sorbents) are carefully handled to prevent contamination. They are typically wrapped in foil to protect from light and securely packed for transport to the laboratory. cdc.gov

| Parameter | High-Volume Air Sampling | Passive Air Sampling |

| Principle | Actively draws a large volume of air through collection media. | Relies on natural diffusion and partitioning of analytes onto a sorbent. |

| Media | Glass Fiber Filter (GFF) for particles, Polyurethane Foam (PUF) or XAD-2 resin for gas phase. nih.gov | Sorbent materials designed for passive uptake. |

| Power Requirement | Requires a power source for the pump. | No power required. |

| Sampling Duration | Typically 24 hours. nih.gov | Long-term (days to months). |

| Quantification | Based on the known volume of air sampled. | Requires uptake rates or partitioning coefficients. |

Water Sample Extraction (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Isolating this compound from water samples is a critical step that concentrates the analyte and removes interfering substances. The two primary methods employed are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid Phase Extraction (SPE): SPE is a widely used technique for the extraction of organic compounds from aqueous samples. primescholars.com The process involves passing the water sample through a cartridge containing a solid sorbent, such as C18-bonded silica (B1680970). primescholars.com The analyte partitions onto the sorbent, while the water and more polar impurities pass through. The cartridge is then rinsed, and the retained analyte is eluted with a small volume of an organic solvent. primescholars.com This method is advantageous as it allows for the preconcentration of the analyte, leading to lower detection limits. primescholars.com

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. thermofisher.com A common solvent for this purpose is hexane. thermofisher.com The water sample is shaken with the solvent in a separatory funnel, and the organic layer containing the analyte is then collected. thermofisher.com This process is often repeated multiple times to ensure complete extraction. thermofisher.com

| Technique | Principle | Advantages | Disadvantages |

| Solid Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and the liquid sample. primescholars.com | High recovery, high concentration factor, low solvent consumption, easily automated. wur.nl | Can be affected by matrix interferences. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. thermofisher.com | High sample capacity, flexible, and requires little capital investment. wur.nl | Can be labor-intensive, requires large volumes of organic solvents, and can lead to emulsion formation. wur.nlnih.gov |

Solid Matrix Extraction (e.g., Soxhlet, Accelerated Solvent Extraction, Pressurized Liquid Extraction, Sonication)

Extracting this compound from solid matrices such as sediment, soil, and biota requires more rigorous techniques to overcome the strong interactions between the analyte and the matrix.

Soxhlet Extraction: This is a classic and exhaustive extraction technique. The solid sample is placed in a thimble and continuously extracted with a cycling solvent. This method is effective but can be time-consuming and requires large volumes of solvent. Soxhlet extraction has been successfully used for the analysis of polychlorinated naphthalenes (PCNs) in sediment samples. nih.gov

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE, also known as PLE, utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. This technique uses significantly less solvent and time compared to traditional Soxhlet extraction. PLE has been applied to the extraction of PCNs from fish tissue samples. nih.gov

Sonication: This method uses ultrasonic waves to disrupt the sample matrix and enhance the extraction of the analyte into a solvent. It is a relatively rapid technique.

Matrix Solid-Phase Dispersion (MSPD): MSPD is a technique that combines extraction and clean-up in a single step. The solid sample is blended with a solid-phase sorbent, creating a dispersed matrix from which the analyte can be eluted. This method has been shown to be simple, less labor-intensive, and avoids the formation of emulsions often seen in LLE. nih.gov It has been optimized for the extraction of various pesticides from complex matrices. nih.gov

| Extraction Method | Principle | Typical Application | Key Features |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Sediments. nih.gov | Exhaustive, time-consuming, large solvent volume. |

| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. | Fish tissue. nih.gov | Fast, reduced solvent consumption. |

| Sonication | Use of ultrasonic waves to enhance extraction. | Various solid matrices. | Rapid. |

| Matrix Solid-Phase Dispersion (MSPD) | Blending of the sample with a solid-phase sorbent for combined extraction and clean-up. nih.gov | Complex matrices like oranges. nih.gov | Simple, efficient, avoids emulsions. nih.gov |

Sample Clean-up and Fractionation (e.g., activated carbon, silica gel, alumina (B75360) chromatography)

After extraction, the sample extract often contains co-extracted compounds that can interfere with the final analysis. Therefore, a clean-up step is essential to remove these interferences and isolate the this compound.

Column Chromatography: This is a common and effective clean-up technique. The extract is passed through a column packed with an adsorbent material such as silica gel, alumina, or activated carbon.

Silica Gel: Often used in multi-layered columns, which can include layers of neutral, acidic, and basic silica, as well as silver nitrate-impregnated silica. This allows for the separation of compounds based on polarity and other chemical properties. nih.gov

Alumina: Basic alumina columns are also employed, particularly in automated clean-up systems. nih.gov

Activated Carbon: Carbon-activated silica or carbon-celite columns are highly effective for separating planar compounds like PCNs from other interfering substances. nih.gov

Automated Clean-up Systems: Systems like the FMS Power Prep System can automate the clean-up process using multiple columns in sequence, providing high-throughput and reproducible results. nih.gov

| Adsorbent | Separation Principle | Application in PCN Analysis |

| Silica Gel | Adsorption chromatography based on polarity. | Used in multi-layered columns for broad-spectrum interference removal. nih.gov |

| Alumina | Adsorption chromatography, often used for basic compounds. | Employed in automated systems for clean-up of biota extracts. nih.gov |

| Activated Carbon | Adsorption based on planarity and molecular size. | Highly effective for separating planar PCNs from non-planar interferences. nih.gov |

Chromatographic Separation Techniques

The final step in the analysis of this compound is its separation from other co-extracted compounds and other PCN congeners, followed by detection and quantification.

High-Resolution Gas Chromatography (HRGC) for Congener Separation

High-Resolution Gas Chromatography (HRGC) is the cornerstone for the congener-specific analysis of PCNs, including this compound.

Principle: HRGC utilizes long, narrow-bore capillary columns with a thin film of stationary phase. This provides a very high number of theoretical plates, enabling the separation of closely related isomers (congeners) that have very similar boiling points and chemical properties.

Coupling with Mass Spectrometry (MS): For unambiguous identification and quantification, HRGC is typically coupled with a mass spectrometer. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, allowing for confident identification of the target analyte even in complex matrices. nih.govresearchgate.net Gas chromatography-negative ion chemical ionization mass spectrometry (GC-NICI-MS) is another sensitive technique that has been used for the analysis of PCN congeners in environmental and human samples. nih.gov

Isotope Dilution: The use of isotopically labeled internal standards, such as ¹³C-labeled congeners, in an isotope dilution method significantly improves the accuracy and precision of the analysis by correcting for losses during sample preparation and analysis. nih.gov

Method Performance: HRGC-HRMS methods can achieve very low detection limits, with instrument detection limits (IDLs) for individual PCNs reported to be in the range of 0.06 to 0.13 picograms on-column. nih.gov For environmental samples, method detection limits (MDLs) can be as low as 1.3 to 3.4 pg/g (wet weight) for fish extracts and 0.46 to 1.2 pg/g (dry weight) for sediments. nih.gov

| Parameter | Description |

| Technique | High-Resolution Gas Chromatography (HRGC) |

| Detector | High-Resolution Mass Spectrometry (HRMS), Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS) nih.govresearchgate.netnih.gov |

| Quantification | Isotope dilution using ¹³C-labeled internal standards. nih.gov |

| Detection Limits | Instrument: 0.06-0.13 pg on-column. nih.gov Method (Fish): 1.3-3.4 pg/g (wet weight). nih.gov Method (Sediment): 0.46-1.2 pg/g (dry weight). nih.gov |

| Accuracy | Average accuracy for spiked fish and sediment samples reported as 100% and 104%, respectively. nih.gov |

| Precision (%RSD) | 12% for both spiked fish and sediment samples. nih.gov |

Capillary Column Selection and Optimization (e.g., DB-5, DB-17, SP-2331, Rt-β DEXcst, DB-WAX)

A variety of capillary columns with different stationary phases are utilized for the analysis of PCNs. The selection depends on the specific requirements of the separation, such as the complexity of the sample and the target isomers.

DB-5 and DB-17: The DB-5 column, with a (5%-phenyl)-methylpolysiloxane stationary phase, is a common choice for the analysis of semi-volatile organic compounds. fishersci.ca Its low polarity makes it suitable for separating compounds based on their boiling points. For enhanced selectivity, particularly for aromatic compounds, the DB-17 column, a (50%-phenyl)-methylpolysiloxane stationary phase of mid-polarity, can be employed. nih.govresearchgate.net The increased phenyl content in the DB-17 phase offers different pi-pi interactions, which can aid in resolving co-eluting isomers. chromforum.org In a study comparing various columns, a combination of a DB-5 type column with a more polar column like a DB-225 or SP-2331 was suggested for comprehensive PCDD/PCDF analysis, a principle that also applies to the similarly structured PCNs. nih.gov

SP-2331: The SP-2331 column is a highly polar cyanosiloxane stationary phase. sigmaaldrich.com It is particularly effective for the separation of halogenated aromatic compounds, including dioxins and furans, and can be used in combination with a less polar column, like a DB-5MS, to achieve comprehensive separation of these complex isomer groups. researchgate.netnih.gov This makes it a valuable tool for resolving specific PCN congeners that may co-elute on less polar columns. fishersci.ca

Rt-β DEXcst: For the separation of chiral compounds, specialized columns are necessary. The Rt-βDEXcst column incorporates a cyclodextrin (B1172386) derivative into the stationary phase. restek.comkrackeler.com This allows for the separation of enantiomers, which are non-superimposable mirror images of a molecule. While this compound itself is not chiral, some PCN congeners can exhibit atropisomerism, a form of chirality, making chiral columns like the Rt-βDEXcst relevant in comprehensive PCN analysis.

DB-WAX: The DB-WAX column features a polyethylene (B3416737) glycol (PEG) stationary phase, making it highly polar. elementlabsolutions.comvwr.comavantorsciences.combgb-info.com This high polarity is ideal for the analysis of polar compounds. While PCNs are generally considered non-polar to semi-polar, the unique selectivity of a WAX column can sometimes provide resolution for isomers that are difficult to separate on other phases.

Table 1: Comparison of Capillary Columns for Polychlorinated Naphthalene (B1677914) Analysis

| Column | Stationary Phase Composition | Polarity | Primary Separation Mechanism | Application Notes for PCN Analysis |

| DB-5 | (5%-Phenyl)-methylpolysiloxane | Low | Boiling point, weak pi-pi interactions | General purpose, good starting point for PCN analysis. fishersci.canih.gov |

| DB-17 | (50%-Phenyl)-methylpolysiloxane | Medium | Enhanced pi-pi interactions | Confirmation analysis, improved separation of aromatic isomers. chromforum.org |

| SP-2331 | Biscyanopropyl polysiloxane | High | Dipole-dipole interactions, shape selectivity | Separation of highly chlorinated and planar congeners. fishersci.caresearchgate.netsigmaaldrich.com |

| Rt-β DEXcst | Cyclodextrin-based | Chiral | Enantioselective interactions | Separation of chiral PCN atropisomers. restek.comkrackeler.com |

| DB-WAX | Polyethylene glycol (PEG) | High | Hydrogen bonding, dipole-dipole interactions | Alternative selectivity for specific isomer pairs. elementlabsolutions.comvwr.comavantorsciences.combgb-info.com |

Two-Dimensional Gas Chromatography (GCxGC) for Isomer Resolution

For exceptionally complex mixtures of isomers, one-dimensional GC may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by employing two columns with different stationary phases (orthogonal separation mechanisms). researchgate.netchromatographyonline.comunito.it This technique is particularly valuable for resolving co-eluting isomers that are inseparable by a single column. nih.gov In GCxGC, the effluent from the first column is trapped and then rapidly re-injected onto a second, shorter column. This results in a two-dimensional chromatogram with greatly increased peak capacity. A study on tetrachloronaphthalenes demonstrated the power of GCxGC using a DB-5MS and a more shape-selective second-dimension column to separate numerous isomers. nih.gov The high sensitivity and resolving power of GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) makes it an invaluable tool for the detailed analysis of PCN congeners like this compound in intricate environmental samples. chromatographyonline.comnih.govchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Fractionation and Pre-separation

Prior to GC analysis, high-performance liquid chromatography (HPLC) is often used as a powerful clean-up and fractionation technique. tandfonline.com This is especially important for complex matrices where interfering compounds can obscure the target analytes. HPLC can be used to separate PCNs from other classes of persistent organic pollutants (POPs) or to fractionate the PCNs based on their structural characteristics. tandfonline.com Porous graphitic carbon (PGC) columns have proven to be particularly effective for the fractionation of planar and non-planar aromatic compounds. researchgate.netnih.govsigmaaldrich.comchromatographyonline.comsigmaaldrich.com The unique retention mechanism of PGC, which involves both hydrophobic and polar interactions, allows for the separation of compounds based on their planarity. This can be used to isolate specific groups of PCN congeners before instrumental analysis. Other reversed-phase columns, such as C18, are also used for the pre-separation of complex mixtures. lcms.cz The choice of the HPLC method and column depends on the specific goals of the analysis, whether it is bulk separation of PCNs from other compounds or fine fractionation of the PCN congeners themselves. chromtech.comnih.govnih.gov

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the primary detection method for the analysis of PCNs due to its high sensitivity and selectivity. Various MS techniques are employed to achieve accurate identification and quantification of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. researchgate.netnih.gov This allows for the determination of the elemental composition of an ion, which is invaluable for the confident identification of target compounds in complex matrices. For PCNs, HRMS can differentiate between a PCN molecular ion and other ions with the same nominal mass but different elemental formulas. This is crucial for avoiding false positives from co-eluting interferences. Isotope dilution methods, where a known amount of a stable isotope-labeled internal standard is added to the sample, are often used in conjunction with GC-HRMS for accurate quantification. nih.gov This approach corrects for variations in sample preparation and instrument response, leading to highly accurate and precise results. nih.govtandfonline.com

Electron Impact (EI) and Electron Capture Negative Ion (ECNI) Modes

Two common ionization techniques used in the MS analysis of PCNs are electron impact (EI) and electron capture negative ionization (ECNI).

Electron Impact (EI): In EI, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions. nih.govresearchgate.net The resulting mass spectrum is a "fingerprint" of the molecule and can be used for identification by comparison to spectral libraries. For many organic compounds, EI provides good sensitivity. nih.gov

Electron Capture Negative Ion (ECNI): ECNI is a softer ionization technique that is highly sensitive for electronegative compounds, such as those containing halogens. nih.govresearchgate.netnih.govwm.edu In ECNI, low-energy electrons are captured by the analyte molecules, leading to the formation of negative ions, often with less fragmentation than in EI. nih.govresearchgate.net For highly chlorinated compounds like pentachloronaphthalene, ECNI can offer significantly lower detection limits compared to EI. nih.gov The choice between EI and ECNI often depends on the specific analytical requirements, with EI providing more structural information through fragmentation and ECNI offering superior sensitivity for halogenated compounds. nih.govnih.gov

Table 2: Comparison of EI and ECNI Ionization for Pentachloronaphthalene Analysis

| Ionization Mode | Principle | Fragmentation | Sensitivity for Pentachloronaphthalene | Primary Application |

| Electron Impact (EI) | High-energy electron bombardment | Extensive, provides structural "fingerprint" | Good | Structural elucidation and library matching. nih.gov |

| Electron Capture Negative Ion (ECNI) | Capture of low-energy electrons | Often less extensive, dominated by molecular ion | Excellent, very high for halogenated compounds | Trace-level quantification. nih.govnih.gov |

Tandem Mass Spectrometry (MS/MS) and Selected Reaction Monitoring (SRM/MRM)

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by isolating a specific precursor ion (e.g., the molecular ion of this compound) and then fragmenting it to produce characteristic product ions. wikipedia.orgnih.govfrontiersin.orgyoutube.comyoutube.com This process significantly reduces chemical noise and enhances the specificity of the analysis.

Selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is a targeted MS/MS technique where the mass spectrometer is set to specifically monitor one or more precursor-to-product ion transitions for a particular analyte. wikipedia.orgnih.govfrontiersin.orgyoutube.comnih.gov This highly specific and sensitive technique is ideal for the quantification of target compounds in complex matrices, even at very low concentrations. frontiersin.org A recent study on PCNs in sediment utilized GC-MS/MS for quantification, demonstrating its enhanced sensitivity for this class of compounds. frontiersin.org The development of an SRM/MRM method for this compound would involve the selection of a unique precursor ion and one or more specific product ions, allowing for its unambiguous detection and quantification in challenging samples.

Isotope Dilution Mass Spectrometry for Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate and sensitive analytical technique for the quantification of trace-level compounds, including this compound. This method relies on the use of an isotopically labeled version of the target analyte as an internal standard. nih.gov In the analysis of polychlorinated naphthalenes (PCNs), a known amount of an isotope-labeled PCN congener, such as ¹³C-labeled this compound, is added to the sample at the beginning of the analytical procedure.

This labeled standard behaves almost identically to the native (unlabeled) analyte throughout the extraction, cleanup, and instrumental analysis steps. nih.gov By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, any losses of the analyte during sample preparation can be corrected for, leading to a more accurate quantification. nih.gov High-resolution mass spectrometry is often paired with isotope dilution to further enhance selectivity and reduce interferences. nih.gov

The general workflow for IDMS in PCN analysis involves:

Spiking: A precise amount of the isotope-labeled standard is added to the sample.

Extraction: The PCNs, both native and labeled, are extracted from the sample matrix.

Cleanup: The extract is purified to remove interfering compounds.

Analysis: The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS), where the instrument measures the distinct masses of the native and labeled PCNs.

Quantification: The concentration of the native this compound is calculated based on the response ratio of the native to the labeled compound and the initial amount of the labeled standard added.

This technique minimizes the impact of matrix effects and variations in instrument response, making it a reference method for the accurate determination of this compound in complex environmental and biological samples. nih.gov

Quality Assurance and Quality Control (QA/QC) in PCN Analysis

Robust quality assurance and quality control (QA/QC) protocols are essential for generating reliable and defensible data in the analysis of polychlorinated naphthalenes (PCNs), including this compound. nih.govtandfonline.com These procedures ensure the accuracy, precision, and sensitivity of the analytical method from sample collection to final data reporting.

Calibration Procedures and Standard Reference Materials

Accurate quantification of this compound necessitates meticulous calibration of the analytical instrument, typically a gas chromatograph-mass spectrometer (GC-MS). This is achieved using certified reference materials (CRMs) and standard solutions containing a known concentration of the target analyte. caymanchem.com

Calibration typically involves generating a multi-point calibration curve by analyzing a series of standard solutions at different concentrations. epa.gov This curve establishes the relationship between the instrument's response and the concentration of the analyte. For PCN analysis, commercially prepared calibration solutions containing a mixture of various PCN congeners, including this compound, are available. isotope.comlgcstandards.comisotope.comlgcstandards.com

Table 1: Example of a Multi-Point Calibration Set for PCN Analysis

| Calibration Level | Concentration (pg/µL) |

|---|---|

| CS1 | 0.5 |

| CS2 | 2.0 |

| CS3 | 10.0 |

| CS4 | 50.0 |

Standard Reference Materials (SRMs) are well-characterized materials with certified concentrations of specific analytes. These are used to validate the accuracy of the analytical method and to ensure the traceability of the measurements to a recognized standard. caymanchem.com For PCN analysis, SRMs can include materials like certified sediment, fish tissue, or human serum containing known levels of PCNs.

Inter-laboratory Comparison Studies and Method Validation

Inter-laboratory comparison studies, also known as proficiency testing, are a critical component of method validation and ongoing quality assessment. nih.govctc-n.orgeuropa.eu In these studies, multiple laboratories analyze the same sample, and their results are compared to a reference value. nih.govnist.gov This process helps to identify any systematic errors or biases in a laboratory's analytical procedure and demonstrates the competence of the laboratory. ctc-n.orgnist.gov

Method validation ensures that an analytical procedure is fit for its intended purpose. This involves demonstrating the method's accuracy, precision, selectivity, linearity, and sensitivity.

Interference Management from Co-eluting Compounds (e.g., PCBs, organochlorine pesticides)

Due to their similar physicochemical properties, polychlorinated naphthalenes (PCNs) often co-exist in environmental samples with other persistent organic pollutants like polychlorinated biphenyls (PCBs) and organochlorine pesticides. tandfonline.com These compounds can co-elute during chromatographic analysis, leading to overlapping peaks and potential misidentification and quantification. tandfonline.comnih.gov

Effective management of these interferences is crucial for accurate PCN analysis. Strategies include:

High-Resolution Chromatography: Utilizing high-resolution capillary columns in gas chromatography can improve the separation of individual PCN congeners from interfering compounds.

Selective Mass Spectrometry: High-resolution mass spectrometry (HRMS) can distinguish between compounds with very similar retention times but different elemental compositions based on their exact mass.

Sample Cleanup: Rigorous sample cleanup procedures are employed to remove the bulk of interfering compounds before instrumental analysis. This often involves techniques like multi-layer silica gel chromatography or activated carbon chromatography.

Computational Deconvolution: Advanced data analysis techniques, such as clustering and functional principal component analysis, can be used to computationally separate overlapping chromatographic peaks. nih.gov

Method Detection Limits and Quantification Limits

The Method Detection Limit (MDL) and Method Quantification Limit (MQL) are key performance characteristics of an analytical method. nih.govucdavis.edu

Method Detection Limit (MDL): The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. usgs.gov It is determined by analyzing a series of low-level samples and calculating the standard deviation of the results. nih.gov

Method Quantification Limit (MQL) or Limit of Quantitation (LOQ): The MQL is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy under stated operational conditions. epa.gov The MQL is typically higher than the MDL. epa.gov

For the analysis of this compound, achieving low MDLs and MQLs is critical due to its low concentrations in many environmental matrices. nih.gov The specific MDL and MQL for an analysis depend on the sample matrix, the analytical instrument used, and the sample preparation method.

Table 2: Representative Method Detection and Quantification Limits for Organochlorine Compounds

| Parameter | Water (µg/L) | Sediment (µg/g) |

|---|---|---|

| Method Detection Limit (MDL) | 0.001 - 0.005 | 0.001 - 0.005 |

| Method Quantification Limit (MQL) | 0.002 - 0.016 | 0.003 - 0.017 |

Note: These are general ranges for organochlorine pesticides and may vary for specific PCN congeners. nih.gov

Ecological Bioaccumulation and Trophic Transfer of 1,2,3,5,8 Pentachloronaphthalene

Bioaccumulation Potential in Organisms

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. For lipophilic compounds like 1,2,3,5,8-pentachloronaphthalene, this process is of particular importance as they tend to accumulate in the fatty tissues of organisms.

Pentachloronaphthalenes, as a group, have been shown to be bioaccumulative in aquatic invertebrates. For instance, technical mixtures of PCNs, which include various pentachloronaphthalene isomers, have demonstrated accumulation in species such as the grass shrimp (Palaemonetes sp.). The degree of chlorination is a key factor, with bioaccumulation potential generally increasing with the number of chlorine atoms. However, very highly chlorinated naphthalenes may exhibit reduced uptake due to their lower bioavailability.

Research on other pentachloronaphthalene congeners can offer valuable parallels. For example, in studies of benthic food webs, tetra- and pentachloronaphthalenes have been observed to have Biota to Sediment Accumulation Factors (BSAFs) greater than one in amphipods, indicating efficient assimilation from contaminated sediments. This suggests a high potential for this compound to be taken up by and concentrated in benthic invertebrates.

General Bioaccumulation Trends of Pentachloronaphthalenes in Aquatic Invertebrates

| Organism Type | General Finding | Implication for this compound |

|---|---|---|

| Benthic Invertebrates (e.g., Amphipods) | Tetra- and pentachloronaphthalenes exhibit efficient assimilation from sediments. | Likely to be readily taken up from contaminated sediments. |

| Crustaceans (e.g., Shrimp) | PCN mixtures containing pentachloronaphthalenes are accumulated. | Expected to bioaccumulate in crustacean tissues. |

Fish are known to accumulate chlorinated naphthalenes from their environment, both through direct uptake from the water via their gills and through their diet. nih.gov It is well-established that PCNs, including the pentachloro- congeners, bioaccumulate in fish tissues. nih.gov The persistence of these compounds allows them to be stored and concentrated, particularly in lipid-rich tissues.

While specific experimental data on the accumulation of this compound in various fish species are scarce, the Stockholm Convention on Persistent Organic Pollutants has recognized that experimental bioconcentration factors (BCFs) for pentachlorinated naphthalenes are generally above 5,000. A BCF value of this magnitude indicates a high potential for the chemical to concentrate in aquatic organisms from the water column.

A study on a closely related isomer, 1,2,3,5,7-pentachloronaphthalene (B3061118) (PCN-52), in juvenile rainbow trout (Oncorhynchus mykiss) demonstrated significant uptake from their diet. researchgate.net This provides strong evidence that other pentachloronaphthalene isomers, including this compound, are also likely to accumulate in fish that consume contaminated prey.

Reported Bioaccumulation Metrics for Pentachloronaphthalenes in Fish

| Parameter | Value/Observation | Relevance to this compound |

|---|---|---|

| Bioconcentration Factor (BCF) | Generally > 5,000 for pentachlorinated naphthalenes. | Indicates a high potential for accumulation from water. |

| Dietary Uptake | Demonstrated for the 1,2,3,5,7-pentachloronaphthalene isomer in rainbow trout. researchgate.net | Suggests that dietary intake is a significant route of exposure and accumulation. |

Bioconcentration and Biomagnification in Food Webs

The transfer and potential magnification of contaminants through successive trophic levels of a food web is a critical aspect of their ecological risk. Bioconcentration refers to the uptake from water, while biomagnification is the process whereby the concentration of a chemical increases in organisms at successively higher levels in a food chain.

Trophic Transfer Factors (TTFs) and Biomagnification Factors (BMFs) are metrics used to quantify the transfer of a contaminant from prey to predator. A BMF value greater than 1 is generally indicative of biomagnification.

Direct measurement of the Trophic Transfer Factor or Biomagnification Factor for this compound has not been documented in available scientific literature. However, a study on the trophic transfer of 1,2,3,5,7-pentachloronaphthalene from benthic worms to juvenile rainbow trout reported lipid-normalized BMFs ranging from 0.5 to 0.7. researchgate.net These values, being less than 1, suggest that while the compound is transferred through the food chain, it does not biomagnify under the experimental conditions of that study.

In a broader study of a benthic food web in the Baltic Sea, it was observed that the total concentration of polychlorinated naphthalenes generally decreased from lower to higher trophic levels. The BMFs for most PCN congeners were below 1, indicating a lack of widespread biomagnification. However, it was noted that a few specific congeners did show significant biomagnification.

Biomagnification Data for Pentachloronaphthalene Congeners

| Congener | Food Chain | Biomagnification Factor (BMF) | Conclusion |

|---|---|---|---|

| 1,2,3,5,7-Pentachloronaphthalene | Benthic Worm to Rainbow Trout researchgate.net | 0.5 - 0.7 researchgate.net | Trophic transfer occurs, but no biomagnification observed. researchgate.net |

| General Pentachloronaphthalenes | Baltic Sea Benthic Food Web | Generally < 1 | Overall trend of biodilution, with some congener-specific exceptions. |

The accumulation of this compound within a food web is influenced by the feeding relationships and the metabolic capabilities of the organisms at each trophic level. The general trend for many hydrophobic organic compounds is an increase in concentration with trophic level.

However, for PCNs, the pattern can be more complex. The study in the Baltic Sea benthic food chain, which included amphipods, isopods, and fourhorned sculpins, demonstrated a decrease in the total PCN concentration as the trophic level increased. This suggests that for this particular food web, biodilution rather than biomagnification was the dominant process for the sum of PCNs. The reasons for this can include a lower assimilation efficiency of higher chlorinated naphthalenes from the diet or metabolic transformation of the compounds in higher trophic level organisms.

Congener-Specific Bioaccumulation Patterns

The bioaccumulation behavior of polychlorinated naphthalenes is highly dependent on the specific congener, which is determined by the number and position of chlorine atoms on the naphthalene (B1677914) molecule.

Generally, the bioaccumulation potential of PCNs increases with the degree of chlorination from mono- to hexa-chlorinated congeners. This is attributed to the increasing lipophilicity (fat-loving nature) of the molecules. However, for hepta- and octachlorinated naphthalenes, a decrease in bioaccumulation is often observed, which may be due to their very low water solubility and larger molecular size hindering uptake across biological membranes.

Within the pentachloronaphthalene group, the specific arrangement of chlorine atoms can influence bioaccumulation. For instance, some research suggests that congeners with 2,3,6,7-substitution patterns and those lacking adjacent hydrogen-substituted carbon atoms may exhibit higher biomagnification potential. Conversely, the presence of chlorine atoms in the meta positions has been linked to decreased potency in some biological assays, which could correlate with different bioaccumulation and metabolic fates. While these general patterns provide a framework for understanding the behavior of this compound, specific comparative studies that include this isomer are needed for a definitive assessment of its bioaccumulation potential relative to other pentachloronaphthalene congeners.

Influence of Chlorination Degree on Bioaccumulation

The degree of chlorination is a critical factor influencing the bioaccumulation potential of polychlorinated naphthalenes. Generally, as the number of chlorine atoms on the naphthalene molecule increases, the compound's lipid solubility (lipophilicity) and resistance to metabolic degradation also increase, leading to greater bioaccumulation in the fatty tissues of organisms. who.int

Research indicates that the bioaccumulation of PCNs tends to increase from monochlorinated to hepta- and hexachlorinated naphthalenes. who.int However, this trend does not continue indefinitely. Highly chlorinated naphthalenes, such as octachloronaphthalene, may exhibit reduced bioaccumulation. This is attributed to their very large molecular size, which can hinder their passage across biological membranes, thus limiting their absorption by organisms. who.int

Pentachloronaphthalenes, including the 1,2,3,5,8-isomer, fall into a range of moderate to high chlorination, suggesting a significant potential for bioaccumulation. Studies have shown that tetra- and pentachloronaphthalene congeners are often the predominant forms found in biological samples, underscoring their environmental persistence and bioaccumulative nature. who.int A study on rabbits administered a single oral dose of pentachloronaphthalene indicated potential for bioaccumulation, as only a small fraction of the unchanged compound was excreted over a four-day period. ca.gov

Isomer-Specific Accumulation and Elimination

The specific arrangement of chlorine atoms on the naphthalene rings, known as the isomer pattern, also plays a crucial role in the accumulation and elimination of PCNs within organisms. Different isomers of the same homolog group, such as pentachloronaphthalenes, can exhibit varying bioaccumulation potentials and elimination rates.

While specific quantitative data for the bioaccumulation and elimination of this compound is limited in publicly available literature, general principles of isomer-specific behavior can be inferred from studies on related compounds. For instance, the presence of chlorine atoms in specific positions can affect the molecule's susceptibility to metabolic enzymes. The metabolism of PCNs can lead to the formation of hydroxylated metabolites, which are generally more water-soluble and thus more easily excreted from the body. who.int The lower chlorinated naphthalenes (mono- to tetra-CNs) are more readily metabolized in this way. who.int For higher chlorinated naphthalenes like pentachloronaphthalenes, this metabolic pathway is less efficient, contributing to their persistence in the body. ca.gov

The following table summarizes the general trends in PCN bioaccumulation based on the degree of chlorination.

| Degree of Chlorination | General Bioaccumulation Potential | Influencing Factors |

| Low (Mono- to Tri-CNs) | Lower | More susceptible to metabolic degradation. |

| Moderate (Tetra- to Hexa-CNs) | High | Balance of lipophilicity and ability to cross biological membranes. Often the most prevalent congeners in biota. |

| High (Hepta- to Octa-CNs) | Variable, may decrease | Very large molecular size can limit absorption. |

Table 1. Influence of Chlorination Degree on the Bioaccumulation Potential of Polychlorinated Naphthalenes.

Further research focusing on the isomer-specific bioaccumulation and elimination kinetics of this compound is necessary to fully understand its environmental fate and potential for trophic transfer in aquatic and terrestrial ecosystems.

Historical Reconstruction and Temporal Trends of 1,2,3,5,8 Pentachloronaphthalene Contamination

Analysis of Environmental Archives (e.g., dated sediment cores)

Environmental archives, such as dated sediment cores from lakes and marine environments, serve as crucial records for reconstructing the historical deposition of persistent pollutants like 1,2,3,5,8-pentachloronaphthalene. By analyzing the layers of sediment, scientists can establish a chronology of contamination, with deeper layers corresponding to earlier time periods.

The analysis of polychlorinated naphthalenes (PCNs) in these archives reveals their widespread distribution. While specific data for the congener this compound is not widely available in published literature, studies on total PCN concentrations provide a general understanding of their historical trends. For instance, research on sediment cores has shown the presence of various PCN congeners, indicating a long history of environmental input. acs.orgresearchgate.net The analysis of such archives is a complex process involving the careful collection of sediment cores, sectioning them into dated intervals, and sophisticated chemical analysis to identify and quantify specific congeners.

Temporal Concentration Profiles and Fluxes

The temporal concentration profiles of PCNs in dated sediment cores generally show an increase in contamination from the early to mid-20th century, followed by a decline in more recent decades. This trend is consistent with the history of industrial production of these chemicals.

A study of a dated sediment core from Esthwaite Water in the United Kingdom revealed that the total PCN (ΣPCN) flux began to increase sharply in the 1940s, reaching a peak in the late 1950s to mid-1960s. acs.org Following this peak, the fluxes showed a significant decrease. acs.org Similarly, research in Ulsan and Onsan Bays of Korea indicated that PCN concentrations in dated sediment increased from the 1980s to the mid-2000s, after which they began to decrease. researchgate.net

While these studies provide a valuable overview of general PCN trends, detailed temporal concentration profiles and flux data specifically for this compound are not readily found in existing scientific literature. The creation of a specific data table for this congener is therefore not possible based on currently available information.

Relationship to Industrial Production and Regulatory Actions

The historical trends of PCN contamination are closely linked to their industrial production and subsequent regulatory actions. Commercial production of PCNs began in the early 20th century, and their use in various industrial applications, such as in electrical insulation and as flame retardants, grew significantly over the following decades. This period of intense production corresponds with the increasing concentrations of PCNs found in environmental archives.

The decline in PCN concentrations in more recent sediment layers reflects the impact of regulatory actions. Growing concerns about the toxicity and persistence of PCNs led to restrictions on their production and use in many countries. For example, the production of PCNs in the United States largely ceased in the 1970s. These regulatory measures have had a demonstrable effect on reducing the input of new PCNs into the environment, as evidenced by the decreasing trends in sediment core data.

The historical record of PCNs in the environment, including congeners like this compound, underscores the long-term consequences of industrial chemical use and the effectiveness of regulatory interventions in mitigating environmental contamination.

Theoretical and Predictive Modeling of 1,2,3,5,8 Pentachloronaphthalene Environmental Behavior

Environmental Fate Models and Simulation Studies

Environmental fate models are mathematical tools designed to simulate the movement and transformation of chemicals in the environment. ulisboa.pt For a compound like 1,2,3,5,8-pentachloronaphthalene, which belongs to the class of polychlorinated naphthalenes (PCNs), multimedia models are often used. These models are built on the principle that a chemical's fate is determined by both its intrinsic properties and environmental factors. ulisboa.pt They assess the partitioning of the chemical among key environmental compartments: air, water, soil, and biota.

Simulation studies for PCNs and similar compounds, such as hexachlorobenzene, indicate that high chlorine content correlates with high persistence in the environment. epa.gov Due to its chemical stability and resistance to degradation, this compound is expected to persist for long periods. Models predict that upon release, it will likely adsorb strongly to soil and sediment particles, limiting its mobility in water but increasing its potential for bioaccumulation in sediment-dwelling organisms. epa.govnih.gov

The following table includes key physicochemical properties of this compound that are essential inputs for environmental fate models.

Table 1: Physicochemical Properties of this compound for Environmental Modeling

| Property | Value | Significance in Fate Modeling | Source |

|---|---|---|---|

| Molecular Formula | C₁₀H₃Cl₅ | Basic identifier for the substance. | nih.gov |

| Molecular Weight | 300.4 g/mol | Influences diffusion and transport rates. | nih.gov |

| Melting Point | 120 °C | Determines the physical state (solid/liquid) at ambient temperatures. | nih.gov |

| Boiling Point | 327-371 °C | Affects volatility and partitioning into the atmosphere. | nih.gov |

| XLogP3 (Octanol-Water Partition Coefficient) | 6.4 | A high value indicates strong lipophilicity and a high potential for bioaccumulation in fatty tissues and sorption to organic matter in soil/sediment. mst.dk | nih.gov |

This table is interactive. Click on the headers to learn more about each property's role in modeling.

Quantitative Structure-Activity Relationships (QSARs) for Environmental Endpoints

Quantitative Structure-Activity Relationships (QSARs) are computational models that predict the properties and activities of a chemical based on its molecular structure. mst.dk This method is founded on the principle that chemicals with similar structures tend to exhibit similar physicochemical properties and biological activities. mst.dk For environmental risk assessment, QSARs are invaluable for estimating the potential impacts of chemicals like this compound in the absence of extensive experimental data. mst.dk

QSAR models can predict a range of crucial environmental endpoints:

Physicochemical Properties: Parameters like the octanol-water partition coefficient (Kow), water solubility, and vapor pressure can be estimated. The high LogP value of this compound, for instance, is a key descriptor in QSARs that predicts its strong tendency to bioaccumulate. mst.dk

Environmental Fate: QSARs can estimate a chemical's potential for biodegradation, photolysis, and hydrolysis, providing insights into its environmental persistence.

Ecotoxicity: Models can predict the toxicity of a substance to various environmental organisms, such as fish, invertebrates, and bacteria. mst.dknih.gov For example, QSARs developed for chlorinated aromatic compounds can estimate the concentration at which this compound might inhibit the growth of environmental bacteria, a key process in ecosystem function. nih.gov

The development of robust QSARs relies on correlating structural descriptors with experimentally determined endpoints. For a compound like this compound, descriptors would include molecular weight, number of chlorine atoms, and various topological and electronic indices. These are then used to build regression models to predict endpoints for untested, structurally similar compounds. nih.govnih.gov

Table 2: QSAR-Relevant Endpoints and Descriptors

| Model Input (Descriptor) | Predicted Environmental Endpoint | Relevance for this compound | Source |

|---|---|---|---|